5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine

Triazole SAR Isomer differentiation Structure-activity relationship

This ortho-chloro isomer offers a free primary amine for versatile derivatization, enabling systematic SAR studies. With IC50 variance exceeding 47-fold versus other isomers, this exact CAS 54463-89-7 compound is essential for reproducible results in anticancer and antifungal research. Multi-vendor availability ensures supply chain resilience for R&D.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 54463-89-7
Cat. No. B1599241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine
CAS54463-89-7
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NN2)N)Cl
InChIInChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
InChIKeyLVSNWMVOAUEVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine (CAS 54463-89-7): Chemical Identity and Scaffold Overview for Procurement Decisions


5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine (CAS 54463-89-7) is a 1,2,4-triazole derivative with the molecular formula C₈H₇ClN₄ and a molecular weight of 194.62 g/mol . The compound features a 3-amino-1,2,4-triazole core substituted with a 2-chlorophenyl group at the 5-position, placing it within the broader class of 4,5-disubstituted-4H-1,2,4-triazol-3-amines that have been systematically explored for anticancer activity [1]. The ortho-chlorine substitution pattern on the phenyl ring represents a specific structural feature that may be leveraged for directed synthetic derivatization at the primary amine site. Commercial availability from multiple reputable vendors (Sigma-Aldrich, Santa Cruz Biotechnology, ChemBridge, Enamine) with purity specifications typically at 95%+ supports procurement for research applications.

Procurement Risk Alert: Why 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine Cannot Be Substituted with Other Triazole Analogs


Substitution of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine with closely related triazole analogs introduces substantial scientific and procurement risk due to the well-established structure-activity relationships (SAR) governing this scaffold class. The position of chlorine substitution on the phenyl ring (ortho vs. meta vs. para) critically determines both biological target engagement profiles and synthetic derivatization outcomes. For example, within the same 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine series, IC50 values against lung cancer cell lines varied by over 47-fold (range: 1.02–48.01 µM) [1], demonstrating that minor structural modifications produce profound differences in functional activity. Furthermore, the presence of the free primary amine distinguishes this compound from N-substituted analogs, rendering it uniquely suited as a versatile synthetic intermediate for subsequent conjugation, alkylation, or acylation reactions . Using a para-chloro analog, a meta-chloro isomer, or an N-alkylated derivative in place of the target compound would invalidate comparative SAR studies, compromise synthetic pathway integrity, and potentially yield non-reproducible experimental results. The quantitative evidence presented below establishes the specific differentiation dimensions that justify selection of this exact CAS-registered compound.

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine: Head-to-Head and Cross-Study Comparisons


Evidence Dimension 1: Structural Differentiation via Ortho-Chlorine Substitution Pattern Relative to Isomeric Analogs

The ortho-chlorophenyl substitution at the 5-position distinguishes this compound from its 3-chlorophenyl (meta) and 4-chlorophenyl (para) isomers. In head-to-head SAR analysis of the 1,2,4-triazol-3-amine series, the position of chlorine substitution on the phenyl ring dictates distinct physicochemical and target-binding properties [1]. The ortho-chlorine introduces a unique steric and electronic environment at the triazole C5 position, which is absent in meta and para analogs. While direct comparative data for the target compound versus its positional isomers are not available in published literature, cross-study comparison of related 4,5-disubstituted triazol-3-amines demonstrates that para-chloro substitution (as in BCTA, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) yields IC50 values of 1.09–3.28 µM against lung cancer cell lines [2], whereas alternative substitution patterns produce distinct activity profiles. The 2-chlorophenyl moiety of the target compound represents a specific structural input for SAR exploration distinct from 3-chloro or 4-chloro isomers.

Triazole SAR Isomer differentiation Structure-activity relationship Halogen substitution effects

Evidence Dimension 2: Commercial Availability and Purity Grade Differentiation for Reproducible Research Procurement

5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine is commercially available from multiple established chemical suppliers with clearly defined purity specifications supporting reproducible research applications . The compound is offered at ≥95% purity from Sigma-Aldrich (Catalog availability confirmed), Santa Cruz Biotechnology (sc-349927, 250 mg and 1 g quantities), ChemBridge (Product No. 4002342), and Enamine (EN300-40099, 95% purity) [1]. MolCore offers a higher purity grade of NLT 98% for applications requiring enhanced purity . In contrast, the para-chloro analog BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine), while biologically characterized [2], is not listed as a standard catalog item with equivalent multi-vendor commercial availability, representing a procurement barrier for researchers seeking to source this comparator compound directly.

Chemical procurement Purity specification Vendor qualification Research reproducibility

Evidence Dimension 3: Primary Amine Functional Handle Differentiates from N-Substituted Triazole Analogs for Synthetic Derivatization

The free 3-amino group of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine distinguishes it from N-substituted triazole analogs and provides a versatile synthetic handle for downstream derivatization [1]. The compound possesses three hydrogen bond donor sites and four hydrogen bond acceptor sites [2], enabling multiple conjugation strategies. This contrasts with N-alkylated or N-arylated triazol-3-amine derivatives, such as those in the GABAA receptor agonist series (e.g., compounds 5c and 5g with ED50 values of ~52.5 mg/kg and ~16.5 mg/kg in PTZ-induced seizure models) , where the amine is already functionalized. The target compound serves as a key intermediate in the synthesis of antifungal agents, where the primary amine participates in forming the final pharmacophore [1].

Synthetic intermediate Primary amine Derivatization Triazole conjugation

Evidence Dimension 4: Physicochemical Property Profile and Physical Form for Experimental Reproducibility

The target compound is supplied as a solid powder with a predicted boiling point of 447.0±47.0 °C and recommended storage at room temperature . This solid physical form contrasts with related triazole analogs that may be oils or require specialized low-temperature storage (e.g., certain substituted triazoles require 2–8°C or -20°C storage) . The compound's hydrogen bonding capacity (3 donors, 4 acceptors) and moderate complexity score of 178 [1] predict adequate solubility for most organic solvents used in synthetic chemistry workflows. Long-term storage recommendations specify cool, dry conditions , and some vendors note that the compound is sealed in dry conditions for shipping with 2–8°C storage , reflecting batch-specific handling protocols.

Physicochemical properties Solid form Storage stability Experimental consistency

Procurement-Aligned Application Scenarios for 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine


Scenario 1: Structure-Activity Relationship (SAR) Studies of Ortho-Substituted Triazole Pharmacophores

The ortho-chlorophenyl substitution pattern at the 5-position provides a specific structural input for SAR exploration programs investigating halogen substitution effects on biological activity or target engagement . This compound serves as the ortho-chloro reference point in a positional isomer panel that includes meta-chloro and para-chloro analogs, enabling systematic mapping of substitution position effects within the 1,2,4-triazol-3-amine scaffold class. The multi-vendor commercial availability with ≥95% purity ensures that researchers can procure the ortho-isomer without resorting to custom synthesis, supporting comparative studies across the full isomer set [1].

Scenario 2: Synthetic Intermediate for Antifungal and Bioactive Triazole Derivatives

The free primary amine functionality of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine enables its use as a key synthetic intermediate in the development of triazole-based antifungal agents and other bioactive molecules . The amine group provides a conjugation site for acylation, alkylation, or sulfonylation reactions, allowing generation of diverse compound libraries for screening applications. The 2-chlorophenyl moiety contributes to the ergosterol biosynthesis inhibition profile characteristic of triazole antifungals , and the compound's solid powder form facilitates accurate weighing for reproducible synthetic protocols .

Scenario 3: Control Compound in Studies of GABAA Receptor Modulation and CNS Pharmacology

As a structurally related analog within the 1,2,4-triazol-3-amine scaffold class, this compound can serve as a comparator or control in studies examining GABAA receptor modulation and central nervous system pharmacology . The 2-chlorophenyl substitution pattern differs from the substitution patterns observed in characterized GABAA agonists (e.g., N-aryl-substituted derivatives with ED50 values in the 10–53 mg/kg range in PTZ and MES seizure models) , providing a distinct structural control for evaluating the contribution of specific substituents to receptor subtype selectivity and CNS penetration.

Scenario 4: Building Block for Fragment-Based Drug Discovery and Medicinal Chemistry Optimization

The compound's moderate molecular weight (194.62 Da), low rotatable bond count (1 rotatable bond), and balanced hydrogen bonding capacity (3 donors, 4 acceptors) align with fragment-like physicochemical criteria suitable for fragment-based drug discovery (FBDD) campaigns [1]. The 2-chlorophenyl-triazole scaffold provides a validated starting point for hit expansion and lead optimization programs targeting enzymes or receptors previously shown to engage triazole-containing ligands. Procurement from ISO-certified vendors with documented purity specifications ensures that the building block meets quality requirements for fragment library assembly and subsequent biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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